molecular formula C8H8Cl2O B1586228 2,6-Dichlorophenethyl Alcohol CAS No. 30595-79-0

2,6-Dichlorophenethyl Alcohol

Cat. No. B1586228
Key on ui cas rn: 30595-79-0
M. Wt: 191.05 g/mol
InChI Key: ZBQPKQUIKJDGIX-UHFFFAOYSA-N
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Patent
US09440978B2

Procedure details

To a solution of 2,6-dichlorophenylethylalcohol (2.0 g, 10.5 mmol) and CH2Cl2 (50 mL) was added acetic acid 1,1-diacetoxy-3-oxo-1λ5-ioda-2-oxa-indan-1-yl ester (Dess-Martin periodinane; 4.9 g, 11.5 mmol) at rt. After 30 min. the mixture was diluted with satd. aq. NaHCO3 (10 mL) and satd. aq. Na2S2O3 (10 mL) and was stirred at rt for 1 h. The mixture was extracted with CH2Cl2 (3×15 mL) and the combined organic layers were dried (MgSO4), concentrated, and purified by FCC to afford a colorless solid (1.4 g, 70%). 1H NMR (CDCl3): 9.76 (dd, J=2.24, 1.12 Hz, 1H), 7.38 (d, J=8.1 Hz, 2H), 7.25-7.20 (m, 1H), 4.14 (d, J=0.93 Hz, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Na2S2O3
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Yield
70%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[CH2:9][CH2:10][OH:11].C(OI1(OC(=O)C)(OC(=O)C)C2C(=CC=CC=2)C(=O)O1)(=O)C.C([O-])(O)=O.[Na+].[O-]S([O-])(=S)=O.[Na+].[Na+]>C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[CH2:9][CH:10]=[O:11] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)CCO
Name
Quantity
4.9 g
Type
reactant
Smiles
C(C)(=O)OI1(OC(C2=CC=CC=C12)=O)(OC(C)=O)OC(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Na2S2O3
Quantity
10 mL
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After 30 min. the mixture was diluted with satd
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2 (3×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by FCC

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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